molecular formula C13H9NOS B1345788 2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-03-4

2-phenylthieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1345788
CAS No.: 690636-03-4
M. Wt: 227.28 g/mol
InChI Key: RRCLOCLKUBNZEO-UHFFFAOYSA-N
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Description

2-Phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

2-phenylthieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with phosphatases, particularly PTP4A3 phosphatase . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways, which are crucial for various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP4A3 phosphatase by this compound can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PTP4A3 phosphatase, inhibiting its activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained phosphorylation and activation of downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PTP4A3 phosphatase, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PTP4A3 phosphatase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with PTP4A3 phosphatase can influence the phosphorylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can influence gene expression, while localization to the cytoplasm can affect signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of substituted 2-aminothiophenes and 2-bromopyridines under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-phenylthieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylthieno[3,2-c]pyridin-4(5H)-one is unique due to its fused ring system that combines both thiophene and pyridine rings with a carbonyl group. This structure imparts distinct electronic properties, making it valuable in applications such as OLEDs and medicinal chemistry .

Properties

IUPAC Name

2-phenyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLOCLKUBNZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593856
Record name 2-Phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690636-03-4
Record name 2-Phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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